- Combinatorial synthesis of 3,5-dimethylene substituted 1,2,4-triazolesCombinatorial Chemistry & High Throughput Screening, 2011, 14(2), 132-137,
Cas no 937-39-3 (2-Phenylacetohydrazide)

2-Phenylacetohydrazide 化学的及び物理的性質
名前と識別子
-
- 2-Phenylacetohydrazide
- benzeneaceticacid,hydrazide
- RARECHEM BG FB 0137
- PHENYLACETIC ACID HYDRAZIDE
- PHENYLACETHYDRAZIDE
- 2-PHENYLACETIC ACID HYDRAZIDE
- ASISCHEM R35457
- Phenylacetic Hydrazide
- 2-phenylacetohydrazide(SALTDATA: FREE)
- SPECS AN-068
- Benzeneacetic acid, hydrazide
- Phenylacetylhydrazine
- Phenylacetyl hydrazide
- Phenacetic acid hydrazide
- (2-Phenylacetyl)hydrazine
- Phenylacetohydrazide
- Phenyl-acetic acid hydrazide
- FPTCVTJCJMVIDV-UHFFFAOYSA-N
- Phenylacetic acid hydrazide, 98%
- Acetic acid, phenyl-, hydrazide
- phenyl acetic hydrazide
- 2-phenyl-acetohydrazide
- 2-phenylacetic h
- Acetic acid, phenyl-, hydrazide (6CI, 7CI, 8CI)
- 2-Phenylacetic hydrazide
- INHd 30
- NSC 151437
- Phenyl acetohydrazide
- HMS1782P15
- BBL008394
- STK041854
- MFCD00007612
- DS-013559
- phenyl acetic acid hydrazide
- AC1644
- AI3-22890
- DTXSID0061327
- Phenylacetic acid, hydrazide
- DB-057427
- 2-phenyl-acetic acid hydrazide
- NSC151437
- 937-39-3
- Phenylacetic hydrazide, 98%
- AKOS000120769
- Z56867310
- Oprea1_206017
- EN300-17050
- P2203
- NSC-151437
- CHEMBL339003
- acetohydrazide, 2-phenyl-
- EINECS 213-328-6
- InChI=1/C8H10N2O/c9-10-8(11)6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11
- SY032275
- SCHEMBL9163298
- RS-1033
- BDBM50001681
- CCG-50896
- SCHEMBL5080
- CS-0067160
- E3Y5SE9D4G
- ALBB-001037
- NS00017492
- AN-068/40177140
- SR-01000640236-1
-
- MDL: MFCD00007612
- インチ: 1S/C8H10N2O/c9-10-8(11)6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)
- InChIKey: FPTCVTJCJMVIDV-UHFFFAOYSA-N
- ほほえんだ: O=C(CC1C=CC=CC=1)NN
計算された属性
- せいみつぶんしりょう: 150.07900
- どういたいしつりょう: 150.079
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 55.1
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: ホワイトソリッドニードル
- 密度みつど: 1.1392 (rough estimate)
- ゆうかいてん: 115.0 to 119.0 deg-C
- ふってん: 271.72°C (rough estimate)
- フラッシュポイント: 174.5 °C
- 屈折率: 1.6180 (estimate)
- PSA: 55.12000
- LogP: 1.31020
- 最大波長(λmax): 205(MeOH)(lit.)
- ようかいせい: 未確定
2-Phenylacetohydrazide セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:UN 2811 6.1 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: S24/25
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
- 危険レベル:6.1
- 包装グループ:III
2-Phenylacetohydrazide 税関データ
- 税関コード:2928000090
- 税関データ:
中国税関コード:
2928000090概要:
292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%
2-Phenylacetohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1137800-25g |
2-Phenylacetohydrazide |
937-39-3 | 97% | 25g |
¥66.00 | 2024-04-24 | |
Enamine | EN300-17050-5.0g |
2-phenylacetohydrazide |
937-39-3 | 95% | 5g |
$35.0 | 2023-05-03 | |
Enamine | EN300-17050-100.0g |
2-phenylacetohydrazide |
937-39-3 | 95% | 100g |
$188.0 | 2023-05-03 | |
eNovation Chemicals LLC | D694862-100g |
Phenylacetic Hydrazide |
937-39-3 | 98% | 100g |
$130 | 2024-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P79980-100g |
2-Phenylacetohydrazide |
937-39-3 | 100g |
¥726.0 | 2021-09-08 | ||
Fluorochem | 228240-10g |
2-Phenylacetohydrazide |
937-39-3 | 95% | 10g |
£31.00 | 2022-02-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P822080-5g |
PHENYLACETIC ACID HYDRAZIDE |
937-39-3 | 97% | 5g |
¥44.00 | 2022-09-28 | |
Apollo Scientific | OR310651-1g |
Phenylacetic acid hydrazide |
937-39-3 | 98% | 1g |
£34.00 | 2023-08-31 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY032275-500g |
Phenylacetic Hydrazide |
937-39-3 | ≥98% | 500g |
¥1340.00 | 2024-07-09 | |
Fluorochem | 228240-1g |
2-Phenylacetohydrazide |
937-39-3 | 95% | 1g |
£10.00 | 2022-02-28 |
2-Phenylacetohydrazide 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Reagents: Hydrazine hydrate (1:1) ; 0 °C; 0 °C → rt; 1 - 2 h, reflux
- Development of novel liver X receptor modulators based on a 1,2,4-triazole scaffoldBioorganic & Medicinal Chemistry Letters, 2019, 29(3), 449-453,
ごうせいかいろ 3
- Synthesis, characterization and biological properties of some newer 2-(N-substituted carboxamido methyl thio)-5-benzyl-1,3,4-oxadiazolesOrganic Chemistry: An Indian Journal, 2012, 8(11), 407-409,
ごうせいかいろ 4
- Synthesis of Acyl Hydrazides from Carboxamides and Hydrazine Hydrate Under Metal-Free Conditions at Room TemperatureAsian Journal of Organic Chemistry, 2023, 12(6),,
ごうせいかいろ 5
ごうせいかいろ 6
ごうせいかいろ 7
1.2 Solvents: Ethanol ; 0 °C; 0 °C → rt; 12 h, rt
- Synthesis of α-ketophosphonates comprising mobile hydrogens in the α position: IR, 1H, 13C, and 31P NMR spectroscopic characteristics and reactivities with primary amines and hydrazinesPhosphorus, 2003, 178(10), 2241-2253,
ごうせいかいろ 8
ごうせいかいろ 9
- Synthesis of monoacyl hydrazidesJournal of Organic Chemistry, 1965, 30(7), 2486-8,
ごうせいかいろ 10
ごうせいかいろ 11
ごうせいかいろ 12
ごうせいかいろ 13
ごうせいかいろ 14
ごうせいかいろ 15
ごうせいかいろ 16
ごうせいかいろ 17
ごうせいかいろ 18
ごうせいかいろ 19
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ; 30 min, reflux
- Designing and exploring active N'-[(5-nitrofuran-2-yl)methylene] substituted hydrazides against three Trypanosoma cruzi strains more prevalent in Chagas disease patientsEuropean Journal of Medicinal Chemistry, 2015, 96, 330-339,
ごうせいかいろ 20
2-Phenylacetohydrazide Raw materials
- Phosphonic acid, (phenylacetyl)-, bis(1-methylethyl) ester
- Methyl phenylacetate
- Ethyl phenylacetate
- 1,1-Dimethylethyl N-methyl-N-(2-phenylacetyl)carbamate
2-Phenylacetohydrazide Preparation Products
2-Phenylacetohydrazide 関連文献
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Muhammad Naeem Ahmed,Muneeba Arif,Hina Andleeb,Syed Wadood Ali Shah,Ifzan Arshad,Muhammad Nawaz Tahir,Mariana Rocha,Diego M. Gil CrystEngComm 2021 23 955
-
Dillon Love,Kangmin Kim,Dylan W. Domaille,Olivia Williams,Jeffrey Stansbury,Charles Musgrave,Christopher Bowman Polym. Chem. 2019 10 5790
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Joti Sarup Aggarwal,Jnanendra Nath Ray J. Chem. Soc. 1930 492
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Bharathkumar Inturi,Gurubasavaraj V. Pujar,Madhusudhan N. Purohit,Viswanathan B. Iyer,Sowmya G. S.,Madhuri Kulkarni RSC Adv. 2016 6 110571
-
Marzieh Sohrabi,Mohammad Reza Binaeizadeh,Aida Iraji,Bagher Larijani,Mina Saeedi,Mohammad Mahdavi RSC Adv. 2022 12 12011
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6. CCCV.—1 : 3 : 4-TriazolesKashmiri Lal Bhagat,Jnanendra Nath Ray J. Chem. Soc. 1930 2357
-
Muhammad Naeem Ahmed,Maryam Arif,Farah Jabeen,Haroon Ahmed Khan,Khawaja Ansar Yasin,Muhammad Nawaz Tahir,Antonio Franconetti,Antonio Frontera New J. Chem. 2019 43 8122
-
Yana A. Gur'eva,Olga A. Zalevskaya,Oksana G. Shevchenko,Pavel A. Slepukhin,Vadim A. Makarov,Aleksandr V. Kuchin RSC Adv. 2022 12 8841
-
Zhi-Xin Zhang,Bo-Han Zhu,Pei-Xi Xie,Jia-Qi Tang,Xin-Ling Li,Chunyin Zhu,Ying-Wu Yin,Long-Wu Ye RSC Adv. 2018 8 18308
-
Sedigheh Alavinia,Ramin Ghorbani-Vaghei RSC Adv. 2021 11 29728
2-Phenylacetohydrazideに関する追加情報
Introduction to 2-Phenylacetohydrazide (CAS No. 937-39-3)
2-Phenylacetohydrazide is a versatile chemical compound that has garnered significant attention in the field of pharmaceutical research and development. With the CAS number 937-39-3, this compound is widely recognized for its potential applications in synthesizing various bioactive molecules. Its molecular structure, featuring a phenyl group attached to an acetohydrazide moiety, makes it a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmacologically active agents.
The compound's unique chemical properties stem from its reactive functional groups, which include an acetyl group and a hydrazide moiety. These groups enable 2-Phenylacetohydrazide to participate in a wide range of chemical reactions, such as condensation, cyclization, and oxidation, which are crucial for the synthesis of complex molecular structures. In recent years, researchers have been exploring its utility in the development of novel therapeutic agents, particularly those targeting neurological disorders and infectious diseases.
One of the most compelling aspects of 2-Phenylacetohydrazide is its role in the synthesis of pharmacophores that exhibit significant biological activity. For instance, studies have shown that derivatives of this compound can interact with specific enzymes and receptors in the body, leading to potential therapeutic effects. The phenyl ring, in particular, contributes to the compound's binding affinity and selectivity, making it an attractive scaffold for drug design.
In the realm of medicinal chemistry, 2-Phenylacetohydrazide has been utilized to develop new analogs with improved pharmacokinetic properties. Researchers have modified its structure to enhance solubility, bioavailability, and metabolic stability, which are critical factors for drug efficacy. Additionally, the compound's hydrazide group allows for further functionalization, enabling the creation of more complex molecules with tailored biological activities.
The latest research on 2-Phenylacetohydrazide has also highlighted its potential in addressing emerging health challenges. For example, studies have demonstrated its ability to inhibit certain enzymes involved in inflammation and oxidative stress, which are key mechanisms underlying various chronic diseases. By targeting these pathways, derivatives of this compound may offer novel therapeutic strategies for conditions such as arthritis and neurodegenerative disorders.
The pharmaceutical industry has also recognized the importance of 2-Phenylacetohydrazide as a building block for drug development. Its versatility in forming various chemical bonds makes it a valuable starting material for synthesizing complex molecules with diverse biological activities. Companies are investing in research to explore new derivatives and applications of this compound, aiming to develop innovative treatments for unmet medical needs.
In conclusion, 2-Phenylacetohydrazide (CAS No. 937-39-3) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique chemical properties and reactivity make it an indispensable tool for synthesizing bioactive molecules. As research continues to uncover new applications and therapeutic possibilities, this compound is poised to play a crucial role in addressing some of today's most pressing health challenges.
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